2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid is a fluorinated aromatic compound with significant potential in various scientific fields. Its unique structure, which includes trifluoromethyl and iodinated groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a fluorinated benzo[d][1,3]dioxole derivative, followed by carboxylation. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and iodinating agents like iodine or N-iodosuccinimide. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying biological processes.
Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl and iodinated groups. These groups can stabilize reaction intermediates and facilitate various transformations. In biological systems, the compound’s fluorinated structure can enhance its binding affinity to molecular targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole
- 2,2,4-Trifluoro-5-iodobenzo[d][1,3]dioxole
- 2,2,4-Trifluoro-6-bromobenzo[d][1,3]dioxole
Uniqueness
2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to its specific combination of trifluoromethyl and iodinated groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and advanced materials.
Biological Activity
2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H4F3I O4. The presence of trifluoromethyl and iodine substituents significantly influences its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H4F3I O4 |
Molecular Weight (g/mol) | 308.03 |
Melting Point | Not specified |
Solubility | Slightly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of key enzymes involved in metabolic pathways.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer metabolism.
- Receptor Modulation : It has been suggested that it might interact with neurotransmitter receptors, influencing neurological functions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of dioxole compounds. For instance:
- Study on Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, showing significant antibacterial activity (inhibition zones measured) .
- Cancer Therapeutics : Research indicated that compounds with similar dioxole structures exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H2F3IO4 |
---|---|
Molecular Weight |
346.00 g/mol |
IUPAC Name |
2,2,4-trifluoro-6-iodo-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H2F3IO4/c9-5-4(7(13)14)2(12)1-3-6(5)16-8(10,11)15-3/h1H,(H,13,14) |
InChI Key |
OPHQDHJQLHZGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1I)C(=O)O)F)OC(O2)(F)F |
Origin of Product |
United States |
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